molecular formula C9H8F2 B13712256 1-Cyclopropyl-3,5-difluorobenzene

1-Cyclopropyl-3,5-difluorobenzene

Cat. No.: B13712256
M. Wt: 154.16 g/mol
InChI Key: WEDDZLSSLUMBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3,5-difluorobenzene is an organic compound with the molecular formula C9H8F2 It is characterized by a benzene ring substituted with a cyclopropyl group and two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the cyclopropanation of 3,5-difluorobenzene using cyclopropyl halides in the presence of a strong base. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-3,5-difluorobenzoic acid, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

1-Cyclopropyl-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3,5-difluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the mechanisms involved .

Comparison with Similar Compounds

  • 1-Cyclopropyl-3,5-dichlorobenzene
  • 1-Cyclopropyl-3,5-dibromobenzene
  • 1-Cyclopropyl-3,5-dimethylbenzene

Comparison: 1-Cyclopropyl-3,5-difluorobenzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or methyl groups.

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

1-cyclopropyl-3,5-difluorobenzene

InChI

InChI=1S/C9H8F2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2

InChI Key

WEDDZLSSLUMBNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.